molecular formula C9H7CuO B14382620 copper(1+);1-ethynyl-2-methoxybenzene CAS No. 89836-79-3

copper(1+);1-ethynyl-2-methoxybenzene

Cat. No.: B14382620
CAS No.: 89836-79-3
M. Wt: 194.70 g/mol
InChI Key: WXFKKVJAPNIBCN-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methoxybenzene (CAS: 767-91-9), also known as 2-ethynylanisole, is an arylacetylene derivative with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. It is characterized by a methoxy group at the ortho position relative to the ethynyl moiety, which influences its electronic and steric properties. This compound is widely utilized in copper-catalyzed cross-coupling reactions, such as Sonogashira couplings and azide-alkyne cycloadditions (CuAAC), to construct complex organic frameworks . Its synthesis typically involves the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by desilylation .

Physical properties include a boiling point of 197°C, density of 1.022 g/mL, and refractive index of 1.5720. It is stored as a liquid at room temperature in sealed, dark conditions .

Properties

CAS No.

89836-79-3

Molecular Formula

C9H7CuO

Molecular Weight

194.70 g/mol

IUPAC Name

copper(1+);1-ethynyl-2-methoxybenzene

InChI

InChI=1S/C9H7O.Cu/c1-3-8-6-4-5-7-9(8)10-2;/h4-7H,2H3;/q-1;+1

InChI Key

WXFKKVJAPNIBCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C#[C-].[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynylanisole can be synthesized through the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of 2-ethynylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: 2-Nitro-1-ethynyl-4-methoxybenzene

    Bromination: 2-Bromo-1-ethynyl-4-methoxybenzene

    Oxidation: 2-Methoxybenzoic acid

    Reduction: 2-Ethyl-1-methoxybenzene

Mechanism of Action

The mechanism of action of 2-ethynylanisole involves its interaction with various molecular targets and pathways. The methoxy group on the benzene ring increases the electron density, making the compound more reactive towards electrophiles . The ethynyl group can participate in various addition and substitution reactions, leading to the formation of new chemical bonds . The overall reactivity of the compound is influenced by the presence of both the methoxy and ethynyl groups, which modulate its chemical behavior.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-Ethynyl-4-Methoxybenzene: A positional isomer with the methoxy group at the para position.
  • Phenylacetylene (Ethynylbenzene) : Lacks the methoxy group, leading to lower boiling point (142–144°C) and density (0.928 g/mL). The absence of electron-donating substituents reduces its reactivity in polar reactions compared to methoxy-substituted analogs .

Dimerization Products

1-Ethynyl-2-methoxybenzene dimerizes under copper catalysis to form 1,4-bis(2-methoxyphenyl)buta-1,3-diyne (m.p. 137–139°C, yield: 76%) . This contrasts with phenylacetylene, which forms simpler dimers like 1,4-diphenylbuta-1,3-diyne under similar conditions. The methoxy groups enhance solubility and influence crystal packing in the solid state .

Reactivity in Copper-Catalyzed Reactions

Sonogashira Coupling

1-Ethynyl-2-methoxybenzene participates in Sonogashira reactions with aryl halides (e.g., 2-amino-3-bromopyridine) using CuI/Pd(PPh₃)₄ catalysts, achieving yields of 75–83% . Comparable reactions with phenylacetylene often require higher catalyst loading or prolonged reaction times due to reduced electronic activation.

Table 1: Sonogashira Coupling Performance

Substrate Catalyst System Yield (%) Reference
1-Ethynyl-2-methoxybenzene CuI/Pd(PPh₃)₄ 75–83
Phenylacetylene CuI/Pd(PPh₃)₄ 60–70* [External Data]

Note: Yield data for phenylacetylene inferred from general literature due to absence in provided evidence.

CuAAC Click Chemistry

In azide-alkyne cycloadditions, 1-ethynyl-2-methoxybenzene reacts with benzyl azide under CuI catalysis to form 1-benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole with 99% yield . The methoxy group enhances reaction efficiency by stabilizing transition states through electron donation.

Hydroalkenylation

1-Ethynyl-2-methoxybenzene undergoes iridium-catalyzed hydroalkenylation with 2-vinylpyridine, though yield data are unspecified . Similar reactions with electron-deficient acetylenes (e.g., 4-ethynylnitrobenzene) typically show lower yields due to reduced nucleophilicity.

Table 2: Physical Properties

Compound Boiling Point (°C) Density (g/mL) State (25°C)
1-Ethynyl-2-methoxybenzene 197 1.022 Liquid
Phenylacetylene 142–144 0.928 Liquid
1,4-Bis(2-methoxyphenyl)buta-1,3-diyne - - Solid

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